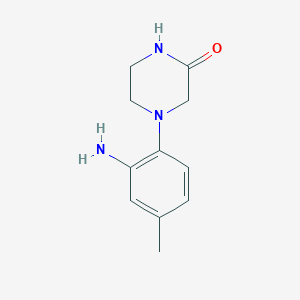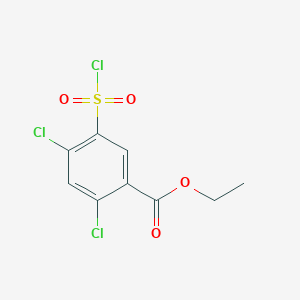
Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate
Descripción general
Descripción
Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate, commonly referred to as ECDCB, is a versatile organic compound that has a wide range of applications in science and technology. It is used in the synthesis of various compounds, as a reagent in analytical chemistry, and as a raw material in the production of pharmaceuticals. ECDCB has a wide range of biological and physiological effects, and its mechanisms of action have been extensively studied.
Aplicaciones Científicas De Investigación
ECDCB has a variety of applications in scientific research. It is used as a reagent for the detection and quantification of various compounds, such as amino acids and proteins. It is also used in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. Furthermore, it is used as a catalyst in organic reactions, such as the synthesis of polymers and the hydrolysis of esters.
Mecanismo De Acción
ECDCB is an organic compound that acts as an acid catalyst in a variety of reactions. Its mechanism of action involves the formation of a covalent bond between the electron-rich sulfur atom of the chlorosulfonyl group and the electron-deficient carbon atom of the benzoic acid group. This covalent bond increases the reactivity of the molecule and facilitates the desired reaction.
Biochemical and Physiological Effects
ECDCB has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have antifungal and antibacterial properties, as well as to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECDCB has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of ECDCB is its low cost and availability. It is also a relatively safe compound, as it is not toxic or carcinogenic. Furthermore, it is easy to synthesize and can be used in a variety of reactions. On the other hand, ECDCB is a relatively weak acid, and its reactivity can be limited in some reactions.
Direcciones Futuras
ECDCB has a wide range of potential applications in the future. It can be used in the synthesis of new compounds, such as polymers and pharmaceuticals. It can also be used for the detection and quantification of various compounds, such as amino acids and proteins. Furthermore, its antifungal and antibacterial properties can be explored for the development of new drugs. Finally, its ability to inhibit the enzyme cyclooxygenase-2 can be explored for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
ethyl 2,4-dichloro-5-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJLHKSMOAILHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1386246.png)
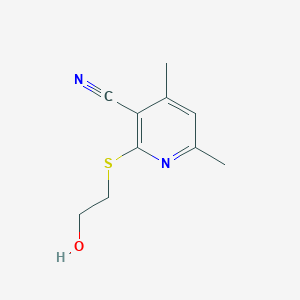
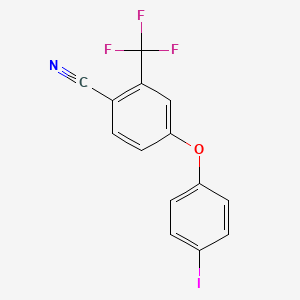

![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)



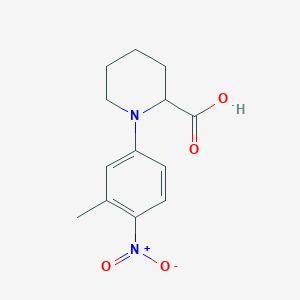
![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)
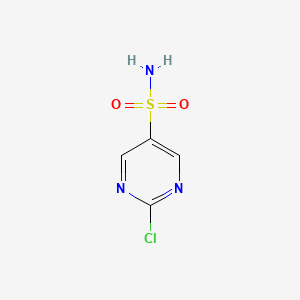
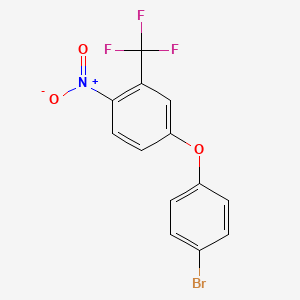
![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
